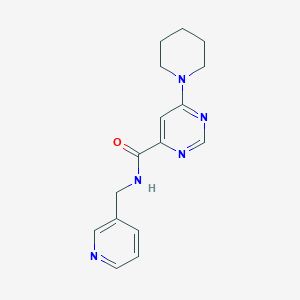

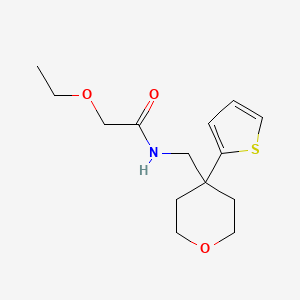

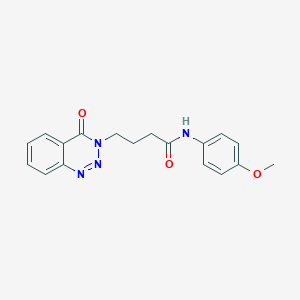

![molecular formula C10H12N2O2 B3020409 3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine CAS No. 2201829-23-2](/img/structure/B3020409.png)

3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine” is a complex organic molecule. It contains an oxetane ring and a pyridazine ring, both of which are heterocyclic structures . The oxetane ring is a four-membered ring with three carbon atoms and one oxygen atom . The pyridazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of oxetane derivatives often involves the opening of an epoxide ring with a ylide, such as trimethyloxosulfonium . The synthesis of pyridazine derivatives can be achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes, which undergo a rapid cycloaddition to furans to give the desired products after elimination of water .Molecular Structure Analysis

The molecular structure of “3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine” is likely to be complex due to the presence of the oxetane and pyridazine rings. The InChI code for a similar compound, 3-chloro-6-(oxetan-3-yloxy)pyridazine, is 1S/C7H7ClN2O2/c8-6-1-2-7(10-9-6)12-5-3-11-4-5/h1-2,5H,3-4H2 .Chemical Reactions Analysis

The chemical reactions involving oxetane and pyridazine rings can be diverse. Oxetane rings can be formed through epoxide opening with trimethyloxosulfonium ylide . Pyridazine rings can be synthesized from phenylazosulfonates through a rapid cycloaddition to furans .Scientific Research Applications

Medicinal Chemistry and Drug Development

Oxetanes have garnered attention in medicinal chemistry due to their unique properties. Researchers explore their potential as bioisosteres, replacing traditional functional groups (such as methylene, methyl, gem-dimethyl, and carbonyl) in drug molecules. By incorporating oxetane motifs, scientists aim to enhance drug properties, including solubility, metabolic stability, and binding affinity .

Bioisosteric Replacement

In drug design, bioisosteric replacements involve substituting one functional group with another that has similar size, shape, and electronic properties. Oxetanes serve as attractive bioisosteres, providing a balance between polar and lipophilic characteristics. Researchers investigate whether replacing specific moieties with the oxetane ring can improve drug-like properties .

Natural Products and Oxetane-Containing Metabolites

Nature produces over 600 oxetane-containing compounds (OCCs), primarily through microorganisms, marine invertebrates, and algae. These OCCs often feature cyclobutane rings with an oxygen atom, making them intriguing targets for isolation and study. Investigating the biosynthesis and biological activities of OCCs sheds light on their potential applications .

Synthetic Methodology

Researchers continue to develop efficient synthetic methods for constructing oxetane rings. Strategies include epoxide ring opening with trimethyloxosulfonium ylide, allowing access to diverse oxetane derivatives. Computational modeling and experimental studies guide the synthesis of enantioenriched chiral oxetanes, expanding the toolbox for organic chemists .

Materials Science

Oxetanes find applications in materials science, particularly as monomers for polymer synthesis. Their strained ring structure imparts unique reactivity, leading to novel polymers with desirable properties. Researchers explore oxetane-based materials for adhesives, coatings, and biomedical applications .

Spirocyclic and Fused Ring Systems

The combination of oxetane and cyclopenta[c]pyridazine in our target compound creates a spirocyclic system. Spirocycles and fused ring systems often exhibit interesting biological activities. Investigating the pharmacological potential of this hybrid structure could yield valuable insights for drug discovery .

Future Directions

Mechanism of Action

Target of Action

Oxetanes have been shown to be attractive polar and low molecular weight motifs in medicinal chemistry . They are often used as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups, which can improve the chemical properties of target molecules for drug discovery purposes .

Mode of Action

It’s known that oxetanes can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This process is sensitive to epoxide substitution .

Biochemical Pathways

The formation of the oxetane ring from an epoxide has been modeled and shown to require a certain amount of activation energy . Subsequent ring-expansion barriers were calculated for oxetane to tetrahydrofuran (THF) and THF to tetrahydropyran (THP) .

Pharmacokinetics

The incorporation of oxetane motifs in drug-like compounds has been demonstrated to often improve metabolic stability, solubility, and lipophilicity .

Result of Action

The use of oxetanes in medicinal chemistry has been shown to often improve the chemical properties of target molecules for drug discovery purposes .

Action Environment

The formation of the oxetane ring from an epoxide has been modeled and shown to be sensitive to solvent effects .

properties

IUPAC Name |

3-(oxetan-3-yloxy)-6,7-dihydro-5H-cyclopenta[c]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-7-4-10(12-11-9(7)3-1)14-8-5-13-6-8/h4,8H,1-3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBWGXMFQRQVOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=NN=C2C1)OC3COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

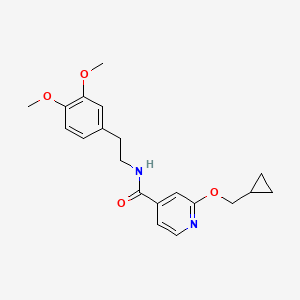

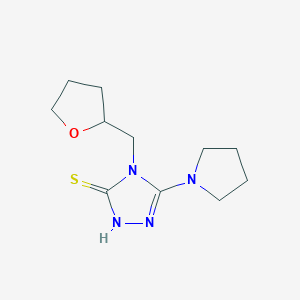

![N-cyclopentyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B3020327.png)

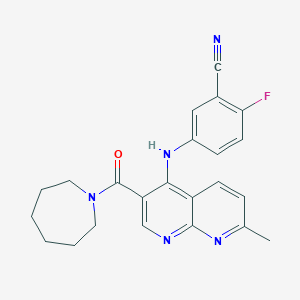

![Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate](/img/structure/B3020329.png)

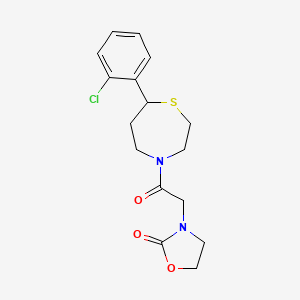

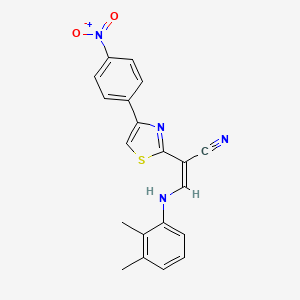

![Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate](/img/structure/B3020334.png)

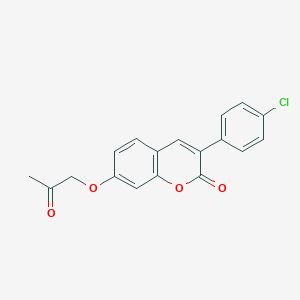

![N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine](/img/structure/B3020339.png)

![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)